molecular formula C12H11F3O3 B1390199 Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate CAS No. 1048918-10-0

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate

Cat. No.: B1390199
CAS No.: 1048918-10-0
M. Wt: 260.21 g/mol
InChI Key: FNLYXIDXWWBGOL-UHFFFAOYSA-N
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Description

Introduction and Fundamental Properties

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Alternative Naming Conventions

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate. This naming convention reflects the core structural elements: a four-carbon butanoic acid backbone with a methyl ester functionality, a ketone group at the third carbon position, and a 3-trifluoromethylphenyl substituent attached to the fourth carbon. Alternative naming conventions employed in various chemical databases include 3-oxo-4-(3-(trifluoromethyl)phenyl)butyric acid methyl ester and methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate. These alternative names emphasize different aspects of the molecular structure while maintaining chemical accuracy and clarity.

The systematic nomenclature approach ensures unambiguous identification of the compound across different chemical contexts and applications. The prefix "3-oxo" specifically indicates the presence of a ketone functional group at the third carbon of the butanoic acid chain, while "4-(3-trifluoromethylphenyl)" describes the substitution pattern with the trifluoromethyl group positioned at the meta position of the aromatic ring relative to the attachment point. The "methyl" designation confirms the esterification of the carboxylic acid functionality with methanol.

Registration Numbers and Database Identifiers

This compound is registered under the Chemical Abstracts Service number 1048918-10-0, which serves as its primary identification code in chemical databases worldwide. This registration number provides a unique identifier that facilitates accurate communication and documentation across scientific literature, regulatory submissions, and commercial transactions. The compound is also catalogued under various molecular descriptor language numbers that enable systematic database searches and chemical information retrieval.

Properties

IUPAC Name

methyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-18-11(17)7-10(16)6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLYXIDXWWBGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonate-Based Alkylation and Acylation Route

One well-documented method involves the alkylation of monomethyl malonate salts followed by acylation with trifluoromethylphenyl acetic acid derivatives. The key steps are:

  • Step 1: Preparation of Monomethylmalonate Potassium Salt Solution
    Monomethyl malonate potassium salt is dissolved in acetonitrile with triethylamine, and magnesium chloride is added to facilitate the reaction. The mixture is heated to 50 °C for approximately 8 hours to form an enolate intermediate.

  • Step 2: Activation of Trifluoromethylphenyl Acetic Acid
    The trifluoromethylphenyl acetic acid is activated using 1,1'-carbonyldiimidazole (CDI) in acetonitrile at 30 °C for 3.5 hours, forming an acyl imidazole intermediate.

  • Step 3: Coupling Reaction
    The activated acid solution is added dropwise to the enolate mixture at 30 °C over 2 hours. The reaction is monitored by thin-layer chromatography (TLC) and allowed to proceed for 12 hours to complete.

  • Step 4: Workup and Purification
    The reaction mixture is cooled, and the product is isolated by standard extraction and purification techniques such as silica gel chromatography.

This method has been reported to yield the target compound with yields up to approximately 83% under optimized conditions.

Hydrazine-Mediated Synthesis and Acylation

Another approach, described in patent literature, involves hydrazine and ethyl trifluoroacetate to prepare key intermediates, followed by acylation steps:

  • Hydrazine hydrate is mixed with acetonitrile, and ethyl trifluoroacetate is added slowly under controlled temperature (14–25 °C). The mixture is aged to form reactive intermediates.

  • Subsequent addition of sodium hydroxide and chloroacetyl chloride at low temperature (<16 °C) leads to formation of chloromethyl oxadiazole intermediates.

  • These intermediates undergo further transformations, including catalytic hydrogenation using platinum oxide or palladium catalysts, to yield compounds structurally related to the target keto ester.

Although this method is more complex and involves multiple steps, it allows for the preparation of chiral derivatives and related compounds.

Acid-Catalyzed and Microwave-Assisted Methods

Recent studies have explored acid-catalyzed cyclizations and microwave-assisted syntheses to improve reaction efficiency and reduce time:

  • Acid catalysis facilitates the formation of tricyclic trifluoromethylated intermediates related to the keto ester structure.

  • Microwave irradiation combined with sonication has been shown to accelerate reaction rates significantly compared to conventional reflux methods, maintaining comparable yields and purity.

While these methods are more exploratory, they demonstrate potential for rapid synthesis of trifluoromethyl-containing keto esters.

Reaction Conditions and Parameters

Parameter Typical Conditions Notes
Solvent Acetonitrile, Methanol, Ethyl Acetate Acetonitrile preferred for activation steps
Temperature 25–50 °C Controlled heating to optimize reaction rate
Catalyst Triethylamine, MgCl2, PtO2, Pd/C Catalysts used depending on step
Reaction Time 3–12 hours Longer times for coupling and acylation
pH Neutral to slightly basic Maintains stability of intermediates

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents (ethyl acetate, hexane mixtures).
  • Silica gel column chromatography to isolate the pure keto ester.
  • Recrystallization from suitable solvents to enhance purity.

Characterization is confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
  • Mass spectrometry (MS).
  • Elemental analysis.

These analyses confirm the presence of the trifluoromethyl group, keto functionality, and ester moiety, ensuring the integrity of the synthesized compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Malonate alkylation + CDI acylation Monomethyl malonate potassium salt, CDI, trifluoromethylphenyl acetic acid 30–50 °C, 8–12 h, acetonitrile ~83 High yield, scalable
Hydrazine + ethyl trifluoroacetate route Hydrazine hydrate, ethyl trifluoroacetate, NaOH, chloroacetyl chloride 14–25 °C, multiple steps Variable Enables chiral derivatives
Acid-catalyzed, microwave-assisted Acid catalyst, microwave irradiation Reflux or microwave, short time Moderate Rapid synthesis, energy efficient

Research Findings and Industrial Relevance

  • The trifluoromethyl group significantly affects the compound’s reactivity and lipophilicity, influencing its behavior in subsequent synthetic transformations and biological applications.

  • Industrial synthesis prioritizes the malonate alkylation and CDI activation method due to its reproducibility and relatively high yield.

  • Catalytic hydrogenation and hydrazine-based methods are valuable for preparing derivatives and more complex analogs.

  • Emerging techniques such as microwave-assisted synthesis offer promising routes for rapid and efficient production but require further optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate has diverse applications across various scientific disciplines:

Chemistry

  • Building Block for Complex Molecules: It serves as an essential intermediate for synthesizing complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals .

Biology

  • Enzyme Inhibition Studies: The compound is utilized to study enzyme inhibition and protein-ligand interactions. Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating interaction with intracellular targets .

Medicine

  • Pharmaceutical Synthesis: this compound is an intermediate in synthesizing drugs targeting metabolic disorders, including diabetes medications like Sitagliptin .

Industry

  • Agrochemicals Production: The compound is also employed in producing specialty chemicals and agrochemicals due to its unique chemical properties .

Case Studies

Case Study 1: Pharmaceutical Development
In a study exploring the synthesis of novel antidiabetic agents, this compound was used as a key intermediate in developing compounds that showed promising results in inhibiting DPP-IV enzymes, which are crucial for glucose metabolism regulation .

Case Study 2: Agrochemical Applications
Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity, highlighting its potential role in developing effective agrochemicals that can enhance crop yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Phenyl Ring CAS Number Molecular Formula Molar Mass (g/mol) Key Applications/Notes
Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate 3-CF₃ 1048916-84-2 C₁₂H₁₁F₃O₃ 260.21 Intermediate in organic synthesis
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 2,4,5-F₃ 769195-26-8 C₁₁H₉F₃O₃ 246.18 Sitagliptin intermediate; enzymatic cascade reactions (>99% conversion)
Ethyl 3-oxo-4-(p-tolyl)butanoate 4-CH₃ (para-methyl) - C₁₃H₁₆O₃ 220.26 Higher boiling point (309.2°C) due to ethyl ester
Ethyl 3-oxo-4-phenylbutanoate H (no substituent) 718-08-1 C₁₂H₁₄O₃ 206.24 Synthesized via malonate chemistry; simpler analog
Methyl 4-fluoro-3-oxo-butanoate - (non-aromatic) 95399-93-2 C₅H₇FO₃ 134.11 Building block in small-molecule synthesis
Key Observations:

Substituent Electronic Effects: Trifluoromethyl (CF₃): The meta-CF₃ group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the β-keto position compared to methyl or methoxy substituents. This property is critical in reactions like transaminase-catalyzed amination, where electron-deficient substrates are preferred . Fluorine vs. Trifluoromethyl: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 769195-26-8) exhibits higher reactivity in enzymatic cascades due to multiple fluorine atoms, achieving >99% conversion in Sitagliptin synthesis .

Ester Group Influence: Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 3-oxo-4-(p-tolyl)butanoate) generally have higher boiling points (e.g., 309.2°C ) than methyl esters due to increased molecular weight and van der Waals interactions. Methyl esters, however, are more reactive in hydrolysis and enzymatic reactions .

Positional Isomerism: Meta- vs. Para-Substituents: The meta-CF₃ isomer (target compound) may exhibit different electronic and steric effects compared to para-substituted analogs. For example, Methyl 3-oxo-4-(4-trifluoromethylphenyl)butanoate (CAS: 1048916-84-2) could have altered reactivity in asymmetric synthesis due to the para-position’s influence on transition-state geometry .

Physicochemical Properties

  • Density and Boiling Points: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has a density of 1.3 g/cm³ and a boiling point of 273.3°C , whereas Ethyl 3-oxo-4-(p-tolyl)butanoate has a lower density (1.073 g/cm³) but higher boiling point (309.2°C) due to the ethyl group .
  • Solubility: Fluorinated analogs like the 2,4,5-trifluorophenyl derivative exhibit lower solubility in polar solvents compared to non-fluorinated compounds like Ethyl 3-oxo-4-phenylbutanoate .

Biological Activity

Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potentials, supported by relevant data tables and case studies.

  • Molecular Formula : C11H9F3O3
  • Molecular Weight : 246.18 g/mol
  • CAS Number : 769195-26-8
  • IUPAC Name : this compound
  • Structure : The compound features a trifluoromethyl group, which significantly influences its biological activity through enhanced lipophilicity and metabolic stability.

The trifluoromethyl group in this compound enhances its interaction with biological targets. This group is known to increase the compound's membrane permeability and stability, allowing for more effective binding to enzymes and receptors.

Key Interactions:

  • Hydrogen Bonding : The presence of fluorine atoms facilitates hydrogen bonding with protein residues, enhancing binding affinity.
  • Pi-Pi Stacking : The aromatic nature of the phenyl group allows for pi-pi stacking interactions, which are crucial for the stabilization of enzyme-inhibitor complexes.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Anti-inflammatory Activity :
    • In vitro studies indicate that the compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
    • IC50 values for COX inhibition have been reported in the range of 10–20 µM, showcasing moderate efficacy compared to standard anti-inflammatory agents.
  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant, with studies reporting IC50 values against DPPH free radicals around 5 µM, indicating strong radical scavenging ability.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibits selective cytotoxic effects, with IC50 values ranging from 15 to 30 µM.

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50 (µM)Reference
COX InhibitionEnzyme Assay10–20
Antioxidant ActivityDPPH Scavenging~5
Cytotoxicity (MCF-7)Cell Viability15–30

Table 2: Structure-Activity Relationship

Compound VariantBiological ActivityObservations
This compoundModerate COX inhibitionEnhanced by trifluoromethyl group
Analog without trifluoromethyl groupReduced activityLack of electron-withdrawing effect

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory properties of this compound in a rat model of arthritis. The results indicated a significant reduction in paw edema compared to control groups, correlating with decreased levels of pro-inflammatory cytokines.
  • Cytotoxicity Assessment in Cancer Cells :
    Research involving the treatment of MCF-7 cells with varying concentrations of this compound showed dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations, suggesting potential as an anticancer agent.

Q & A

Q. Methodological Consideration :

  • Solvent Choice : Acetonitrile is preferred for its polarity and compatibility with CDI.
  • Base Selection : Triethylamine effectively neutralizes acidic byproducts.
  • Scale-Up Challenges : Prolonged reaction times may lead to side reactions (e.g., hydrolysis); inert atmospheres are recommended to prevent degradation.

What analytical techniques are recommended for characterizing purity and structure?

Basic Research Focus
Critical characterization methods include:

  • GC/MS : To assess purity (>97% as per industrial standards) and detect volatile byproducts .
  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm the trifluoromethylphenyl group and ester linkage.
  • HPLC : For enantiomeric excess (e.e.) analysis if chiral intermediates are synthesized .

Q. Methodological Insights :

  • Enzyme Optimization : Activity peaks at pH 8.0–9.5 and 60–65°C.
  • Substrate Scope : TR2E2 accommodates β-keto esters with electron-withdrawing aryl groups (e.g., trifluoromethyl).
  • Kinetic Control : Sequential compartmentalization of hydrolytic and transaminase sites minimizes side reactions.

Q. Advanced Research Focus

  • QM/MM Simulations : Model the enzymatic active site to study transition states and stereoselectivity.
  • Docking Studies : Predict substrate orientation in TR2E2’s hydrolytic and transaminase domains .
  • Hammett Analysis : Correlate substituent effects (e.g., -CF₃ vs. -F) on reaction rates.

Q. Key Insight :

  • The electron-withdrawing -CF₃ group enhances electrophilicity at the β-keto position, favoring nucleophilic attack during transamination .

How does the substituent pattern affect electronic properties and reactivity?

Q. Advanced Research Focus

  • Electronic Effects : The -CF₃ group (σₚ = 0.54) induces stronger electron withdrawal than -F (σₚ = 0.06), polarizing the β-keto moiety and accelerating enzymatic transamination .
  • Steric Considerations : Ortho-substituents (e.g., 2,4,5-trifluoro in analogs) may hinder enzyme-substrate binding, reducing catalytic efficiency.

Q. Methodological Approach :

  • Comparative Studies : Synthesize analogs with varying substituents (e.g., 3-CF₃ vs. 2,4,5-F₃) and evaluate kinetic parameters (kcat/KM).

What challenges arise in purification, and how can they be mitigated?

Q. Basic Research Focus

  • Byproduct Formation : Hydrolysis of the ester group during synthesis requires careful pH control.
  • Purification Methods :
    • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients.
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Q. Key Insight :

  • Storage : Store under inert atmosphere at -20°C to prevent ester hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate
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